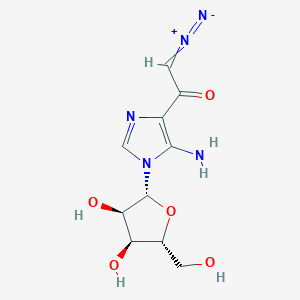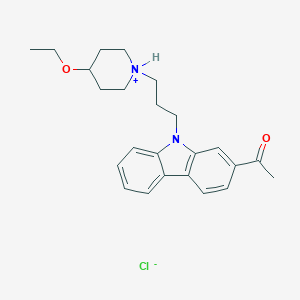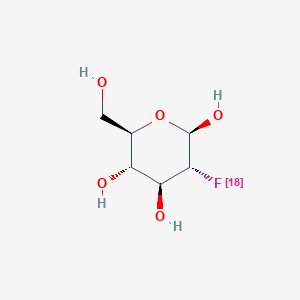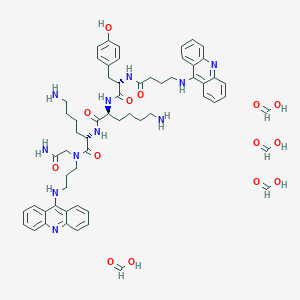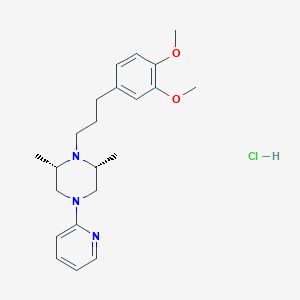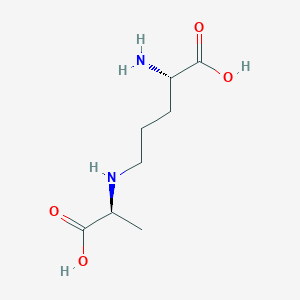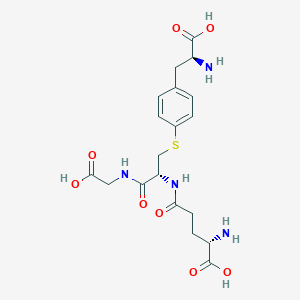
N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine, also known as glutathione (GSH), is a tripeptide molecule composed of glutamic acid, cysteine, and glycine. It is an essential antioxidant that plays a crucial role in maintaining cellular homeostasis and protecting cells from oxidative stress. GSH is synthesized in the body and can also be obtained through dietary sources.
Mecanismo De Acción
GSH acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can damage cellular components, including DNA, proteins, and lipids. GSH also plays a role in the detoxification of harmful substances, including drugs and environmental toxins, by conjugating with them and facilitating their elimination from the body.
Biochemical and Physiological Effects:
GSH has been shown to have several biochemical and physiological effects, including the regulation of cellular redox status, modulation of gene expression, and regulation of cellular signaling pathways. It has also been shown to have anti-inflammatory effects and to enhance immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GSH is widely used in laboratory experiments for its antioxidant and detoxifying properties. However, its use can be limited by its instability in certain experimental conditions and its potential to interfere with other cellular processes.
Direcciones Futuras
There are several future directions for research on GSH, including the development of novel therapeutic strategies for diseases that involve oxidative stress and the investigation of the role of GSH in aging and longevity. Additionally, further research is needed to fully understand the complex interactions between GSH and other cellular processes.
Métodos De Síntesis
GSH is synthesized in the body through a two-step enzymatic process. The first step involves the synthesis of gamma-glutamylcysteine by the enzyme gamma-glutamylcysteine synthetase. The second step involves the addition of glycine to gamma-glutamylcysteine by the enzyme N-(S-(4-(2-Amino-2-carboxyethyl)phenyl)-N-L-gamma-glutamyl-L-cysteinyl)glycine synthetase.
Aplicaciones Científicas De Investigación
GSH has been extensively studied for its role in various physiological processes, including immune function, detoxification, and cellular signaling. It has been shown to have therapeutic potential in the treatment of several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
109572-69-2 |
|---|---|
Fórmula molecular |
C19H26N4O8S |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8S/c20-12(18(28)29)5-6-15(24)23-14(17(27)22-8-16(25)26)9-32-11-3-1-10(2-4-11)7-13(21)19(30)31/h1-4,12-14H,5-9,20-21H2,(H,22,27)(H,23,24)(H,25,26)(H,28,29)(H,30,31)/t12-,13-,14-/m0/s1 |
Clave InChI |
NZMYKNZXHXPNTF-IHRRRGAJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Sinónimos |
4-(glutathionyl)phenylalanine 4-GSH-Phe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



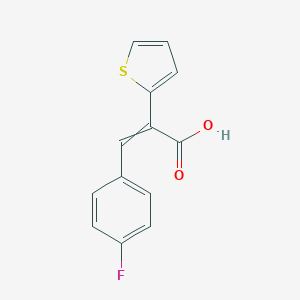
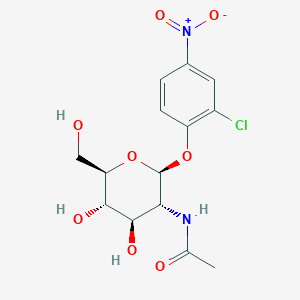
![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
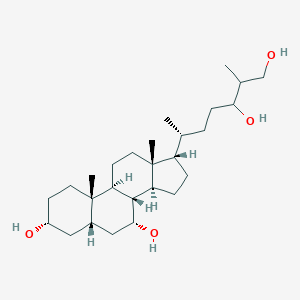
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)
![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)
